molecular formula C13H10FN5 B12244659 7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B12244659
M. Wt: 255.25 g/mol
InChI Key: VDUHBXPRHGPHAP-UHFFFAOYSA-N
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Description

7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its quinazoline core, which is substituted with a fluorine atom at the 7th position and a pyrimidin-2-ylmethyl group at the nitrogen atom of the 4-amine position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Selectfluor, silver carbonate (Ag2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and replication. The compound inhibits the activity of these enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinazoline core with the fluorine atom and pyrimidin-2-ylmethyl group enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C13H10FN5

Molecular Weight

255.25 g/mol

IUPAC Name

7-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C13H10FN5/c14-9-2-3-10-11(6-9)18-8-19-13(10)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)

InChI Key

VDUHBXPRHGPHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=CC(=C3)F

Origin of Product

United States

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